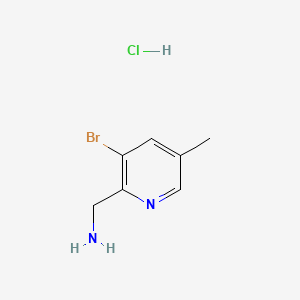
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C7H10BrClN2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is represented by the InChI code1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H . This indicates the presence of bromine (Br), nitrogen (N), and chlorine (Cl) atoms in the compound. Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride” is 238 . It’s recommended to be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
(Rao, Prasad, & Rao, 2013) reported on the synthesis of a compound related to (3-Bromo-5-methylpyridin-2-YL)methanamine, highlighting its potential antibacterial and antifungal activities.
Role in Palladium-Catalyzed Imine Hydrolysis
A study by (Ahmad et al., 2019) explored the use of a similar compound in palladium-catalyzed imine hydrolysis, demonstrating its role in synthesizing Schiff bases, which are crucial in organic chemistry and medicinal research.
Synthesis of Pyridine Derivatives
The synthesis of novel pyridine derivatives using a related compound was described by (Ahmad et al., 2017). These derivatives have implications in various fields including materials science and pharmaceuticals.
Antimicrobial and Anticancer Studies
(Preethi, Jayaprakash, Rani, & Vijayakumar, 2021) conducted antimicrobial and anticancer studies on compounds related to (3-Bromo-5-methylpyridin-2-YL)methanamine, highlighting its potential in developing new therapeutic agents.
Enhanced Cellular Uptake and Photocytotoxicity
(Basu et al., 2015) studied Iron(III) complexes involving a similar compound, revealing enhanced cellular uptake and significant photocytotoxicity, important in the context of cancer research.
Synthesis and Antimicrobial Screening
The synthesis and antimicrobial screening of novel imidazo-[1,2-a]pyridine derivatives, as reported by (Desai, Pandya, Rajpara, Joshi, Vaghani, & Satodiya, 2012), suggest the potential of related compounds in antimicrobial applications.
Synthesis of Zinc(II) Complexes
(Kwon, Nayab, & Jeong, 2015) focused on the synthesis of zinc(II) complexes using a related compound, contributing to research in coordination chemistry and catalysis.
Serotonin Receptor Agonist Research
Research on serotonin receptor agonists, like the one described in (Hewitt, Lee, Dourish, & Clifton, 2002), highlights the potential of related compounds in neuropharmacology and the study of eating disorders.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromo-5-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHKIUFXYOZLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694174 |
Source


|
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride | |
CAS RN |
1257535-62-8 |
Source


|
| Record name | 2-Pyridinemethanamine, 3-bromo-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)




